3-Ethynyl-2-methoxypyridine
Overview
Description
3-Ethynyl-2-methoxypyridine (EMP) is a chemical compound with the molecular formula C8H7NO and a molecular weight of 133.15 . It is a colorless to light yellow liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7NO/c1-3-7-5-4-6-9-8(7)10-2/h1,4-6H,2H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a colorless to light yellow liquid . It has a molecular weight of 133.15 . The compound should be stored in a refrigerator .Scientific Research Applications
Photocatalysis
Alkyne-substituted compounds, including those related to 3-ethynyl-2-methoxypyridine, have been utilized in the development of photocatalysts. For example, ethynyl-phenylene substituted derivatives have been employed in synthesizing [RuCl(2,2'-bipyridine)(L(n))]PF6 based complexes, which are explored for their electronic structures, photochemical, and redox properties. These complexes have shown potential in photocatalyzing the oxidation of 4-methoxybenzyl alcohol to benzaldehyde, highlighting their utility in photocatalytic applications (Davidson et al., 2015).
Organic Synthesis
3-Alkynyl-4-methoxy-2-pyridones and structurally related compounds, which include functionalities similar to this compound, have been demonstrated as precursors in the synthesis of furan-fused heterocycles. This involves a sequence of Sonogashira-acetylide coupling, dealkylation, and furan annulation reactions, showcasing the compound's role in the synthesis of complex organic structures (Conreaux et al., 2008).
Molecular Structure Analysis
Rotational spectroscopy studies of 2-methoxypyridine and its derivatives, akin to this compound, provide insights into their conformation and bonding. Such studies, complemented by ab initio calculations, have elucidated the accurate structure of these molecules, offering valuable information for their scientific and practical applications (Cheng et al., 2020).
Synthesis of Lycopodium Alkaloids
Methoxypyridines, related to this compound, have been used as masked pyridones in the synthesis of Lycopodium alkaloids, such as lycoposerramine R. This showcases their utility in synthesizing complex natural products, highlighting their importance in medicinal chemistry and natural product synthesis (Bisai & Sarpong, 2010).
Aromatics in Food and Beverages
Methoxypyrazines, which can be structurally related to this compound, play a significant role in the aroma profile of certain wines and vegetables. Studies have quantified these compounds in South African Sauvignon blanc wines and investigated their correlation with grape maturity, climate, and geographical origin, contributing to the understanding of flavor science in enology and food science (Alberts et al., 2016).
Mechanism of Action
While there isn’t specific information available on the mechanism of action of 3-Ethynyl-2-methoxypyridine, a related compound, 2-(2-(5-[11C]Methoxypyridin-3-yl)ethynyl)pyridine ([11C]M-PEPy), has been developed for positron emission tomography (PET) imaging of metabotropic glutamate (mGlu) receptor subtype 5 (mGluR5 or mGluR5) in the central nervous system (CNS) .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-ethynyl-2-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-3-7-5-4-6-9-8(7)10-2/h1,4-6H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVYZIIHZNTDSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726192 | |
Record name | 3-Ethynyl-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00726192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196145-21-7 | |
Record name | 3-Ethynyl-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00726192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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